ethyl 3-[(4-iodobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-[(4-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQKBPIDSWQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Specific Comparisons
The following table compares ethyl 3-[(4-iodobenzoyl)amino]benzoate with analogs differing in substituents or functional groups:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₆H₁₃INO₃ | 4-Iodo, benzoylamino, ester | 409.19 | Halogen bonding, potential kinase inhibition |
| Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate | C₁₆H₁₂ClN₂O₅ | 4-Chloro, 3-nitro, benzoylamino, ester | 371.73 | Enhanced reactivity in nitration/SNAr reactions |
| Ethyl 4-iodo-3-methoxybenzoate | C₁₀H₁₁IO₃ | 4-Iodo, 3-methoxy, ester | 306.10 | Reactivity in Suzuki coupling |
| Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate | C₁₉H₁₆NO₄S | Isothiochromenone, benzoylamino, ester | 369.40 | Anti-inflammatory activity |
| Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | C₁₉H₁₇FN₂O₂ | Quinoline, fluoro, amino, ester | 324.35 | DNA intercalation, anticancer activity |
Substituent Effects on Reactivity and Bioactivity
- For example, ethyl 4-bromo-3-methylbenzoate exhibits higher reactivity in substitution reactions than its chloro/fluoro counterparts due to bromine’s leaving-group ability .
- Amino vs. Methoxy Groups: Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate demonstrates enhanced bioactivity (e.g., antimicrobial properties) due to its amino and hydroxyl groups, contrasting with methoxy-substituted analogs that prioritize metabolic stability.
- Heterocyclic Moieties: Quinoline-containing analogs (e.g., ) exhibit distinct mechanisms like DNA intercalation, unlike purely aromatic benzoates.
Unique Advantages of this compound
- Halogen Bonding: The iodine atom facilitates interactions with electron-rich regions of proteins, a feature less pronounced in chloro or nitro analogs .
- Stability : The ester group provides hydrolytic stability under physiological conditions compared to carboxylic acid derivatives.
- Versatility : Its structure serves as a scaffold for derivatization, enabling applications in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-[(4-iodobenzoyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-aminobenzoic acid ethyl ester with 4-iodobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Step 1 : Activation of the benzoyl chloride using a base (e.g., NaOH) in a biphasic solvent system (water/THF).
- Step 2 : Dropwise addition of the amine component at 0–5°C to minimize side reactions.
- Step 3 : Characterization via -NMR to confirm amide bond formation (δ 8.5–10.0 ppm for NH protons) and HPLC for purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and ester C=O (~1720–1740 cm).
- -NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with a singlet for the iodobenzoyl group’s para-substituted protons.
- LC-MS : Molecular ion peak at m/z 413.1 (M+H) .
Q. How can researchers assess the compound’s preliminary biological activity using in vitro models?
- Methodological Answer :
- Step 1 : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Step 2 : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- Step 3 : Compare IC values with structurally similar analogs (e.g., chloro/nitro derivatives) to infer structure-activity relationships .
Advanced Research Questions
Q. How can contradictions in reported biological data for this compound be resolved?
- Methodological Answer :
- Approach 1 : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell line heterogeneity) causing discrepancies .
- Approach 2 : Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Example : If one study reports anticancer activity but another finds none, test under standardized conditions (e.g., hypoxia vs. normoxia) to isolate environmental factors .
Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer :
- Framework 1 : Molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., EGFR kinase). Validate with mutagenesis studies targeting predicted interaction sites.
- Framework 2 : Density Functional Theory (DFT) to model electronic properties influencing reactivity (e.g., iodine’s electron-withdrawing effect on the benzoyl group) .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- Step 1 : Perform microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
- Step 2 : Use zebrafish models for acute toxicity (LC) and teratogenicity screening.
- Step 3 : Correlate findings with in silico ADMET predictions (e.g., SwissADME) to prioritize structural modifications .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
